Cas no 2228930-25-2 (methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate)

methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate structure
2228930-25-2 structure
Product Name:methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate
CAS No:2228930-25-2
MF:C10H15N3O2
MW:209.245002031326
CID:6206987
PubChem ID:165825920
Update Time:2025-07-17

methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate Chemical and Physical Properties

Names and Identifiers

    • methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate
    • 2228930-25-2
    • methyl 1-methyl-4-[1-(methylamino)cyclopropyl]-1H-pyrazole-3-carboxylate
    • EN300-1738861
    • Inchi: 1S/C10H15N3O2/c1-11-10(4-5-10)7-6-13(2)12-8(7)9(14)15-3/h6,11H,4-5H2,1-3H3
    • InChI Key: FILPXJRXEYKNGS-UHFFFAOYSA-N
    • SMILES: O(C)C(C1C(=CN(C)N=1)C1(CC1)NC)=O

Computed Properties

  • Exact Mass: 209.116426730g/mol
  • Monoisotopic Mass: 209.116426730g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 265
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.1
  • Topological Polar Surface Area: 56.2Ų

methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate Pricemore >>

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Additional information on methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate

Introduction to Methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate (CAS No. 2228930-25-2)

Methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate, a compound with the chemical identifier CAS No. 2228930-25-2, represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to the pyrazole class, which is renowned for its diverse biological activities and has been extensively studied for potential therapeutic applications. The structural uniqueness of methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate makes it a subject of considerable interest among researchers exploring novel drug candidates.

The molecular structure of this compound features a cyclopropyl group attached to a pyrazole core, which is further functionalized with a methylamino substituent and a carboxylate ester. This specific arrangement of functional groups not only contributes to the compound's distinct chemical properties but also influences its potential biological interactions. The presence of multiple reactive sites in the molecule suggests that it may exhibit a wide range of pharmacological effects, making it a promising candidate for further investigation.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. Pyrazole derivatives have shown promise in this regard, particularly in the treatment of inflammatory disorders, infectious diseases, and even certain types of cancer. The unique structural features of methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate position it as a potential lead compound for drug discovery efforts aimed at addressing these conditions.

One of the most compelling aspects of this compound is its potential to interact with multiple targets within biological systems. The cyclopropyl group, for instance, has been shown to enhance binding affinity in certain protein interactions, while the methylamino moiety can participate in hydrogen bonding and other forms of non-covalent interactions. These properties make methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate an attractive candidate for designing molecules that can selectively modulate specific biological pathways.

Recent studies have begun to explore the pharmacological profile of this compound, revealing several interesting findings. In vitro assays have demonstrated that it exhibits significant activity against certain enzymes and receptors implicated in disease processes. For example, preliminary data suggest that it may inhibit the activity of enzymes involved in inflammation, potentially making it useful in the development of anti-inflammatory therapies. Additionally, its interaction with specific receptors has raised hopes for its application in treating neurological disorders.

The synthesis of methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate represents a significant achievement in synthetic chemistry. The multi-step synthesis involves careful control over reaction conditions to ensure high yield and purity. Researchers have employed advanced synthetic techniques, including transition metal-catalyzed reactions and protective group strategies, to construct the complex molecular framework efficiently. This synthetic approach not only highlights the ingenuity of modern organic chemistry but also underscores the importance of robust methodologies in drug development.

The pharmacokinetic properties of this compound are also under investigation. Understanding how a molecule is absorbed, distributed, metabolized, and excreted (ADME) is crucial for assessing its potential as a drug candidate. Preliminary studies indicate that methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate exhibits favorable pharmacokinetic characteristics, suggesting that it may have good bioavailability and suitable metabolic stability for therapeutic use.

In conclusion, Methyl 1-methyl-4-1-(methylamino)cyclopropyl-1H-pyrazole-3-carboxylate (CAS No. 2228930-25-2) represents a promising lead compound with significant potential in pharmaceutical research. Its unique structural features and demonstrated biological activity make it an attractive candidate for further development into novel therapeutic agents. As research continues to uncover more about its pharmacological properties and synthetic feasibility, this compound is poised to play a vital role in addressing unmet medical needs.

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